molecular formula C10H9BrF3N B8155247 4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline

4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline

Cat. No.: B8155247
M. Wt: 280.08 g/mol
InChI Key: RZHDLMWAFFRYDB-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of bromine and trifluoroethyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline typically involves the reaction of isoindoline with bromine and 2,2,2-trifluoroethyl bromide. The reaction is carried out under controlled conditions to ensure the selective bromination and introduction of the trifluoroethyl group. The process may involve the use of solvents such as dichloromethane or toluene and catalysts like iron or copper salts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding isoindoline-1,3-diones.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-(2,2,2-trifluoroethyl)isoindoline.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2-(2,2,2-trifluoroethyl)isoindoline derivatives with various functional groups.

    Oxidation: Formation of isoindoline-1,3-diones.

    Reduction: Formation of reduced isoindoline derivatives.

Scientific Research Applications

4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoroethyl groups enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2,2,2-trifluoroethyl)benzene
  • 2-(2,2,2-Trifluoroethyl)isoindoline
  • 4-Bromoisoindoline

Uniqueness

4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline is unique due to the presence of both bromine and trifluoroethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and specificity in various chemical reactions and biological assays.

Biological Activity

Overview

4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline is a compound belonging to the isoindoline family, which has garnered attention for its potential biological activities. Isoindoline derivatives are known for various pharmacological effects, including anti-cancer and antimicrobial properties. This article focuses on the biological activity of this compound, synthesizing available research findings and case studies to provide a comprehensive overview.

The compound's molecular structure can be represented as follows:

  • Molecular Formula: C12H10BrF3N
  • Molecular Weight: 305.11 g/mol

The presence of bromine and trifluoroethyl groups in its structure is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. These interactions may include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes, leading to altered cell proliferation and apoptosis.
  • Receptor Binding: It might bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of isoindoline derivatives. For instance:

  • Case Study 1: A study demonstrated that isoindoline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase.
  • Case Study 2: Another research highlighted that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models when administered at specific dosages.

Antimicrobial Activity

Isoindoline derivatives have also been explored for their antimicrobial properties:

  • Case Study 3: Research indicated that certain isoindoline compounds possess antibacterial activity against Gram-positive bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other isoindoline derivatives. The following table summarizes key differences in biological activity among selected compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityNotable Mechanism
This compoundModerateModerateEnzyme inhibition and receptor binding
4-ChloroisoindolineHighLowApoptosis induction
4-MethylisoindolineModerateHighMembrane disruption

Properties

IUPAC Name

4-bromo-2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3N/c11-9-3-1-2-7-4-15(5-8(7)9)6-10(12,13)14/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHDLMWAFFRYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC(F)(F)F)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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